2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-16-11-15(13-7-3-1-4-8-13)24-18(21-16)22-23-19(24)27-12-17(26)20-14-9-5-2-6-10-14/h1-11H,12H2,(H,20,26)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDKQNOYKVGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-a]pyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-phenyl-1,2,4-triazole-3-thiol with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired triazolo[4,3-a]pyrimidine intermediate. This intermediate is then further reacted with phenyl isocyanate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenylacetamide derivatives
Scientific Research Applications
2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with related molecules:
*Biological activity inferred from structural analogs.
Key Research Findings
Impact of Aromatic Substituents: The target compound’s unsubstituted phenyl group at position 5 contrasts with the 2-Cl-5-CF3 phenyl group in ’s analog. Flumetsulam’s 2,6-difluorophenyl group and 5-methyl substitution on the triazolopyrimidine core are critical for its herbicidal action, suggesting that minor structural changes significantly alter target specificity .
Role of Functional Groups :
- The sulfanyl acetamide group in the target compound differs from flumetsulam’s sulfonamide. Sulfonamides generally exhibit higher acidity and solubility, which may improve systemic movement in plants, whereas sulfanyl groups could favor membrane permeability .
- Oxadixyl’s oxazolidinyl ring introduces conformational rigidity, possibly contributing to its fungicidal activity by inhibiting oomycete cell wall synthesis—a mechanism distinct from triazolopyrimidine-based herbicides .
Triazolopyrimidine Core Variations :
- The position of substituents on the triazolopyrimidine ring (e.g., 5-phenyl vs. 5-methyl in flumetsulam) influences binding to target enzymes such as acetolactate synthase (ALS), a common herbicide target .
Physicochemical and Pharmacokinetic Properties
While direct data on the target compound are unavailable, comparisons with analogs suggest:
- Lipophilicity : The N-phenylacetamide group may confer moderate lipophilicity, intermediate between flumetsulam’s polar sulfonamide and ’s highly lipophilic CF3-substituted analog.
Biological Activity
The compound 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide is a member of the triazolopyrimidine family and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 344.40 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structural components.
Biological Activity Overview
Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities, including:
- Antiproliferative Effects : Some derivatives have shown significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Certain triazolopyrimidines have demonstrated activity against bacterial and fungal pathogens.
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes relevant to disease processes.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of triazolopyrimidine derivatives. For instance, a study involving related compounds demonstrated significant reductions in cell viability in colorectal cancer (HCT-116) cells:
| Compound | IC50 Value (μg/mL) | Morphological Changes Observed |
|---|---|---|
| 7j | 26.75 ± 3.50 | Nuclear disintegration and chromatin fragmentation |
| 2a | 28.85 ± 3.26 | Cell shrinkage and reduced proliferation |
These findings suggest that modifications to the triazolopyrimidine core can enhance cytotoxicity against cancer cells, indicating a promising avenue for anticancer drug development .
The mechanism through which these compounds exert their biological effects often involves:
- Induction of Apoptosis : Studies have shown that treatment with certain derivatives leads to apoptosis in cancer cells, characterized by morphological changes such as nuclear fragmentation.
- Inhibition of Key Enzymes : Some compounds may inhibit enzymes involved in DNA replication or repair, thereby enhancing their anticancer properties.
Case Studies
Several case studies have been reported that illustrate the biological activity of related compounds:
-
Study on Anticancer Activity :
- A series of synthesized triazolopyrimidine derivatives were tested for their ability to inhibit cell growth in various cancer cell lines.
- Results indicated that specific substitutions on the phenyl ring significantly influenced activity levels.
- Antimicrobial Testing :
Q & A
Q. What are the key steps in synthesizing 2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide?
Synthesis typically involves multi-step reactions:
- Core Formation : Construct the triazolopyrimidine core via cyclization of substituted pyrimidine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol or acetic acid).
- Thioether Linkage : Introduce the sulfanyl group via nucleophilic substitution using thiourea or thiol reagents in the presence of a base (e.g., K₂CO₃).
- Acetamide Functionalization : Couple the thioether intermediate with phenylacetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions, aromatic proton environments, and thioether/amide linkages.
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline).
- HPLC-PDA : Assess purity (>95% required for biological assays) .
Q. What are the common biological targets for triazolopyrimidine derivatives like this compound?
Triazolopyrimidines often target:
- Kinases (e.g., cyclin-dependent kinases) due to ATP-binding pocket interactions.
- Enzymes with nucleophilic residues (e.g., cysteine proteases) via thioether reactivity.
- GPCRs (e.g., adenosine receptors) modulated by the heterocyclic core.
Target validation requires enzymatic assays (e.g., fluorescence polarization) and cellular viability studies (MTT assays) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of the thioether intermediate?
- Reaction Solvent : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions (e.g., oxidation of thiols).
Yield improvements (>80%) are reported using microwave-assisted synthesis .
Q. How to resolve contradictions in biological activity data across similar triazolopyrimidines?
- Orthogonal Assays : Combine enzymatic inhibition (IC₅₀) with cellular uptake studies (LC-MS/MS quantification) to distinguish intrinsic activity from bioavailability issues.
- Structural Modifications : Compare analogs (e.g., fluorophenyl vs. trifluoromethylphenyl substituents) to identify SAR trends (see Table 1 ).
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental discrepancies .
Q. Table 1: Structural-Activity Relationship (SAR) of Triazolopyrimidine Derivatives
Q. What computational methods support the design of derivatives with enhanced selectivity?
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the pyrimidine ring).
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon substituent modifications.
Tools like Schrödinger Suite or MOE integrate these workflows for rational drug design .
Q. How to address solubility challenges in in vivo studies?
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esterified acetamide) to enhance hydrophilicity.
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability.
- Co-solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes for dosing solutions .
Methodological Guidelines
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) and batch-to-batch variability.
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity screening (e.g., Ames test for mutagenicity).
- Open Science : Deposit synthetic protocols in repositories like ChemRxiv or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
